

Application Notes and Protocols for Ivermectin Impurity H Reference Standard

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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and detailed protocols for the effective use of the **Ivermectin Impurity H** reference standard in analytical research and quality control environments. **Ivermectin Impurity H** is a critical component in the analysis of Ivermectin drug substances and formulations, ensuring the accuracy and reliability of analytical methods.

Introduction

Ivermectin is a widely used anti-parasitic agent.^[1] During its synthesis and storage, various impurities can arise. **Ivermectin Impurity H**, chemically known as 4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a known impurity of Ivermectin.^{[1][2]} Regulatory bodies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. The use of a well-characterized reference standard for **Ivermectin Impurity H** is therefore essential for accurate identification and quantification in analytical testing.

Product Information

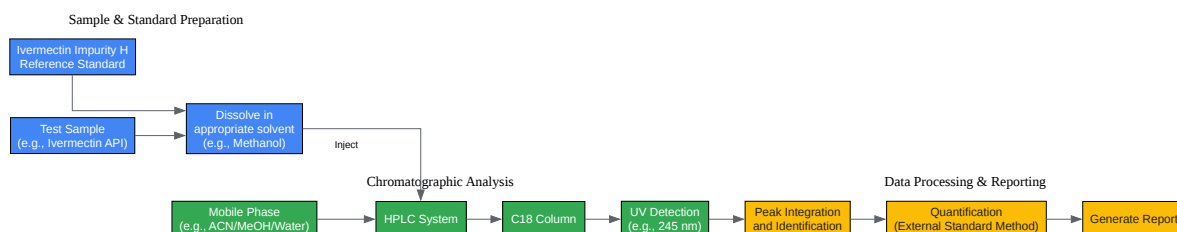
Several suppliers offer **Ivermectin Impurity H** reference standards. While specific details may vary, the general specifications are summarized below. It is crucial to obtain the certificate of analysis (CoA) from your specific supplier for detailed information.

Table 1: General Specifications of **Ivermectin Impurity H** Reference Standard

Parameter	Typical Specification
Chemical Name	4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a
Synonyms	Ivermectin B1a Mono-Sugar Derivative
CAS Number	71837-27-9
Molecular Formula	C ₄₁ H ₆₂ O ₁₁
Molecular Weight	730.92 g/mol
Purity (by HPLC)	≥95%
Storage	-20°C, under an inert atmosphere
Documentation	Certificate of Analysis (CoA), HPLC, Mass Spectrometry, ¹ H-NMR data

Analytical Workflow for Ivermectin Impurity H

The following diagram outlines the general workflow for the identification and quantification of **Ivermectin Impurity H** in a sample.



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Caption: Analytical workflow for the analysis of **Ivermectin Impurity H**.

Experimental Protocols

The following protocols are provided as a general guideline. Method validation and optimization are essential for specific applications and laboratory conditions.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare solutions of the **Ivermectin Impurity H** reference standard and the test sample for HPLC analysis.

Materials:

- **Ivermectin Impurity H** Reference Standard
- Ivermectin test sample (API or formulation)
- Methanol (HPLC grade)

- Volumetric flasks (Class A)
- Analytical balance
- Sonicator

Procedure:

- Standard Stock Solution Preparation (e.g., 100 µg/mL):
 - Accurately weigh approximately 10 mg of the **Ivermectin Impurity H** reference standard.
 - Transfer the weighed standard to a 100 mL volumetric flask.
 - Add approximately 80 mL of methanol and sonicate for 10 minutes or until fully dissolved.
 - Allow the solution to return to room temperature.
 - Dilute to the mark with methanol and mix thoroughly.
- Working Standard Solution Preparation (e.g., 1 µg/mL):
 - Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
 - Dilute to the mark with methanol and mix thoroughly. This concentration may need to be adjusted based on the expected impurity levels in the sample.
- Sample Solution Preparation (e.g., 1 mg/mL of Ivermectin):
 - Accurately weigh approximately 100 mg of the Ivermectin test sample.
 - Transfer the sample to a 100 mL volumetric flask.
 - Add approximately 80 mL of methanol and sonicate for 15 minutes or until fully dispersed.
 - Allow the solution to return to room temperature.
 - Dilute to the mark with methanol and mix thoroughly.

- Filtration:
 - Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter into HPLC vials.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Identification and Quantification

Objective: To separate, identify, and quantify **Ivermectin Impurity H** in a test sample using Reversed-Phase HPLC. The following conditions are based on established methods for ivermectin and its impurities.[\[3\]](#)[\[4\]](#)

Instrumentation and Conditions:

Parameter	Recommended Condition
HPLC System	A system with a gradient or isocratic pump, autosampler, column oven, and UV detector.
Column	C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Extend-C18) or equivalent.
Mobile Phase A	Water
Mobile Phase B	Acetonitrile/Methanol (85:15, v/v)
Gradient Elution	A gradient may be necessary to separate all impurities. An example gradient could be: Time (min)
Flow Rate	1.5 mL/min
Column Temperature	30 °C
UV Detection	245 nm
Injection Volume	20 µL

Procedure:

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Standard Injection: Inject the Working Standard Solution to determine the retention time and peak area of **Ivermectin Impurity H**.
- Sample Injection: Inject the Sample Solution to identify and quantify **Ivermectin Impurity H**.
- Identification: The retention time of any peak in the sample chromatogram should correspond to the retention time of the **Ivermectin Impurity H** peak in the standard chromatogram.
- Quantification: Use the external standard method to calculate the concentration of **Ivermectin Impurity H** in the sample.

Calculation:

The percentage of **Ivermectin Impurity H** in the test sample can be calculated using the following formula:

Where:

- Area_Impurity_Sample is the peak area of Impurity H in the sample chromatogram.
- Area_Standard is the peak area of Impurity H in the standard chromatogram.
- Conc_Standard is the concentration of the **Ivermectin Impurity H** working standard solution (e.g., in µg/mL).
- Conc_Sample is the concentration of the Ivermectin sample solution (e.g., in µg/mL).

System Suitability

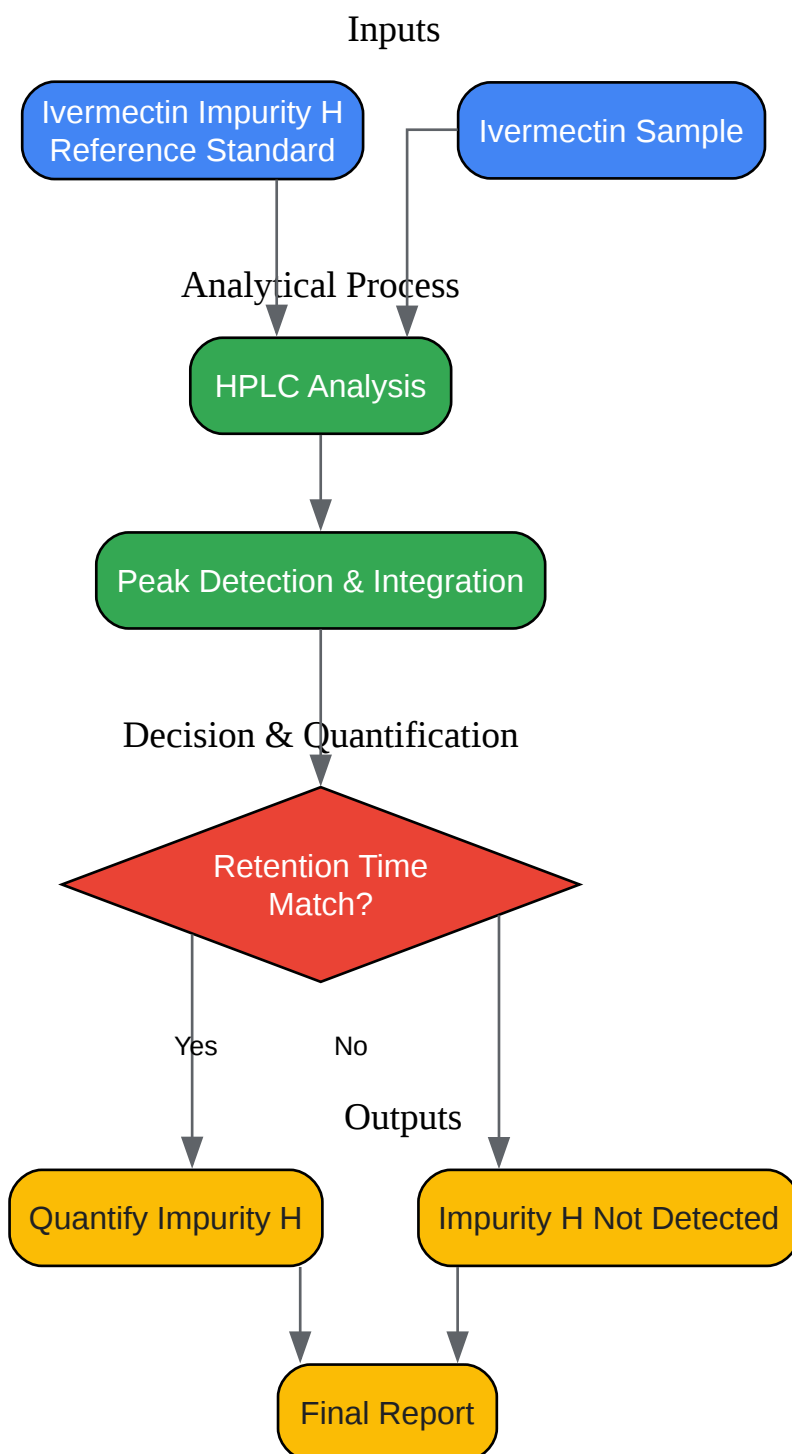
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	Not more than 2.0 for the Ivermectin Impurity H peak.
Theoretical Plates	Not less than 2000 for the Ivermectin Impurity H peak.
Relative Standard Deviation (RSD)	Not more than 2.0% for replicate injections of the standard solution.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the identification and quantification process.



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Caption: Logical flow for impurity identification and quantification.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. It is the responsibility of the user to validate any analytical method for its intended use. Always consult the relevant pharmacopeial monographs and regulatory guidelines.

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